An In-depth Technical Guide to 12-Bromo-1-dodecanol: Chemical Properties and Structure
An In-depth Technical Guide to 12-Bromo-1-dodecanol: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Bromo-1-dodecanol is a long-chain aliphatic organic compound that belongs to the class of fatty alcohols.[1] Its structure is characterized by a twelve-carbon chain with a hydroxyl group at one end (position 1) and a bromine atom at the other (position 12).[1] This bifunctional nature, combining the reactivity of a primary alcohol and a terminal alkyl bromide, makes it a valuable intermediate in various chemical syntheses.[1][2] It is utilized in the production of surfactants, pharmaceuticals, and other specialized organic compounds.[1][2] Due to its long hydrocarbon chain, it is largely hydrophobic.[1]
Chemical Structure and Identification
The fundamental structure of 12-Bromo-1-dodecanol is a saturated 12-carbon backbone. The IUPAC name is 12-bromododecan-1-ol.[2] For computational and database purposes, it is represented by the following identifiers:
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SMILES: OCCCCCCCCCCCCBr
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InChI: 1S/C12H25BrO/c13-11-9-7-5-3-1-2-4-6-8-10-12-14/h14H,1-12H2
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InChI Key: ASIDMJNTHJYVQJ-UHFFFAOYSA-N
Physicochemical Properties
12-Bromo-1-dodecanol is typically a white to almost white crystalline solid or a colorless to pale yellow liquid.[1] It has limited solubility in water but is soluble in organic solvents like chloroform (B151607) and methanol (B129727).[1][3]
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₅BrO | [1][2][3] |
| Molecular Weight | 265.23 g/mol | [2][4][5] |
| CAS Number | 3344-77-2 | [1][4] |
| Appearance | White to almost white powder/crystal or colorless to pale yellow liquid | [1] |
| Melting Point | 34-36 °C | [3] |
| Boiling Point | 155 °C at 4 mmHg | [3] |
| Density | 1.1771 g/cm³ (rough estimate) | [3] |
| Flash Point | >113 °C (>235.4 °F) - closed cup | |
| Solubility | Limited in water; soluble in chloroform and methanol (slightly) | [1][3] |
| Vapor Pressure | 0.000118 mmHg at 25°C | [3] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 12-Bromo-1-dodecanol. Experimental spectra are available in various databases:
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¹H NMR and ¹³C NMR: Data is available and can be used to confirm the carbon-hydrogen framework of the molecule.[6][7]
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Mass Spectrometry (MS): The electron ionization mass spectrum is available, which can be used to determine the molecular weight and fragmentation pattern.[8]
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Infrared Spectroscopy (IR): IR spectra are available and would show characteristic peaks for the O-H stretch of the alcohol and C-Br stretch.[6]
Experimental Protocols
Synthesis of 12-Bromo-1-dodecanol from 1,12-dodecanediol (B52552)
A common laboratory method for the synthesis of 12-Bromo-1-dodecanol involves the monobromination of 1,12-dodecanediol.[9]
Methodology:
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Reaction Setup: 1,12-dodecanediol (e.g., 20 mmol) is dissolved in toluene (B28343) (50 mL) in a reaction flask and cooled to 0°C.[9]
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Reagent Addition: Hydrobromic acid (48%, 240 mmol) is added to the solution.[9]
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Reflux: The mixture is then refluxed in the dark for 5 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[9]
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Workup: After cooling to room temperature, brine (50 mL) is added.[9]
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Extraction: The mixture is extracted with hexane.[9]
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Purification: The organic layer is dried, filtered, and concentrated under reduced pressure to yield the crude product.[9] Further purification can be achieved via column chromatography.
Reactivity and Applications
The presence of two distinct functional groups, a primary alcohol and a primary alkyl bromide, allows for a wide range of chemical transformations. The hydroxyl group can undergo oxidation to an aldehyde or carboxylic acid, as well as esterification and etherification. The terminal bromine is a good leaving group, making it susceptible to nucleophilic substitution reactions.
This dual reactivity makes 12-Bromo-1-dodecanol a versatile building block in organic synthesis. For instance, it is a precursor in the synthesis of 12-bromo-1-dodecanal.[10] It also serves as an intermediate in the production of various pharmaceuticals and surfactants.[1][2] Its amphiphilic nature, having both a hydrophilic alcohol head and a long hydrophobic tail, makes it useful in material science research, such as in the formation of surfactants.[2]
Safety and Handling
12-Bromo-1-dodecanol may cause irritation to the skin, eyes, and respiratory system.[11] Therefore, appropriate safety precautions should be taken during handling.
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Personal Protective Equipment (PPE): Wear chemical safety goggles or an eye shield, gloves, and a lab coat.[12] In case of dust formation, use a dust mask (e.g., type N95).
-
Handling: Avoid contact with skin and eyes, and do not breathe dust.[3][11] Use in a well-ventilated area.[12]
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Storage: Store in a cool, dry place in a tightly sealed container.[13]
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First Aid:
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In case of skin contact: Wash off with soap and plenty of water.[12]
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In case of eye contact: Flush eyes with water as a precaution.[12]
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If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[12]
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If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[12]
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-
Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[12] Firefighters should wear self-contained breathing apparatus if necessary.[12]
References
- 1. CAS 3344-77-2: 12-Bromo-1-dodecanol | CymitQuimica [cymitquimica.com]
- 2. Buy 12-Bromo-1-dodecanol | 3344-77-2 [smolecule.com]
- 3. chembk.com [chembk.com]
- 4. 12-Bromo-1-dodecanol 99 3344-77-2 [sigmaaldrich.com]
- 5. 12-Bromo-1-dodecanol [webbook.nist.gov]
- 6. 12-Bromo-1-dodecanol (3344-77-2) 1H NMR [m.chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 12-Bromo-1-dodecanol [webbook.nist.gov]
- 9. Sciencemadness Discussion Board - Synthesis of 12-Bromo-1-dodecanol - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. prepchem.com [prepchem.com]
- 11. 12-BROMO-DODECAN-1-OL [chembk.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. tcichemicals.com [tcichemicals.com]
